coenzyme A
Overview
Description
Coenzyme A is a vital cofactor in cellular metabolism, playing a crucial role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It is involved in numerous biochemical reactions, functioning as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . This compound is synthesized from pantothenic acid (vitamin B5), cysteine, and adenosine triphosphate (ATP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A is synthesized in vivo from pantothenate, cysteine, and adenosine . The synthesis involves several steps: phosphorylation of pantothenate, joining with cysteine, decarboxylation, joining with adenosine, and phosphorylation again to yield this compound .
Industrial Production Methods: In vitro production of this compound can be achieved using recombinant thermophilic enzymes, which are designed to be insensitive to feedback inhibition by this compound . This method involves the use of type III pantothenate kinase from Thermus thermophilus and a statistical approach to determine the enzyme loading ratio to maximize this compound production .
Chemical Reactions Analysis
Types of Reactions: Coenzyme A undergoes various types of reactions, including oxidation, reduction, and substitution . It engages in numerous biochemical reactions with functional acyl-thioester groups .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetyl phosphate and phosphotransacetylase for the preparation of acetyl this compound . The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products: Major products formed from reactions involving this compound include acetyl this compound, which is a key intermediate in the citric acid cycle and fatty acid metabolism .
Scientific Research Applications
Coenzyme A has extensive applications in scientific research, including:
Mechanism of Action
Coenzyme A functions as an acyl group carrier, reacting with carboxylic acids to form thioesters . It assists in transferring fatty acids from the cytoplasm to mitochondria . This compound also plays a key role in regulating cellular energy metabolism by modulating substrate/product concentrations, enzyme activity, and gene expression through acetylation/deacetylation of histone factors .
Comparison with Similar Compounds
- Nicotinamide adenine dinucleotide (NAD) from niacin
- Flavin adenine dinucleotide (FAD) from riboflavin (vitamin B2)
- Tetrahydrofolate from folic acid
- Pyridoxal phosphate from pyridoxine (vitamin B6)
- Thiamin diphosphate from thiamin (vitamin B1)
Uniqueness: Coenzyme A is unique in its ability to form thioesters with acyl groups, making it a versatile molecule in both anabolic and catabolic pathways . Its role in the synthesis and oxidation of fatty acids and the oxidation of pyruvate distinguishes it from other coenzymes .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJOEKWQDUBAIZ-IBOSZNHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N7O16P3S | |
Record name | Coenzyme A | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Coenzyme_A | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS], Solid | |
Record name | Coenzyme A | |
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Record name | Coenzyme A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-61-0 | |
Record name | Coenzyme A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-61-0 | |
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Record name | Coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085610 | |
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Record name | Coenzyme A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01992 | |
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Record name | Coenzyme A | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Coenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.472 | |
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Record name | COENZYME A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAA04E81UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Coenzyme A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001423 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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